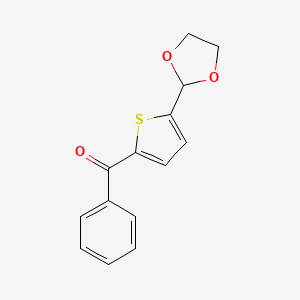

2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene

描述

Contextualization within Thiophene (B33073) and Dioxolane Chemistry

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its derivatives are integral to medicinal chemistry and material science, exhibiting a broad spectrum of biological activities and unique electronic properties. The thiophene ring system is a structural motif found in numerous pharmaceuticals and functional organic materials.

The 1,3-dioxolane (B20135) group is a cyclic acetal (B89532) derived from a carbonyl compound and ethylene (B1197577) glycol. In organic synthesis, it is frequently employed as a protecting group for aldehydes and ketones due to its stability in neutral and basic conditions and its facile removal under acidic conditions.

The compound 2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene strategically combines these two functional moieties. The thiophene core provides a robust and reactive scaffold. The benzoyl group at the 2-position introduces a ketone functionality and an additional phenyl ring, which can be a site for further chemical modification. At the 5-position, the 1,3-dioxolane group masks a formyl (aldehyde) group. This arrangement of functional groups makes the molecule a versatile building block, allowing for selective chemical transformations at different positions of the thiophene ring.

Rationale for Academic Investigation of the Compound

The academic investigation of This compound is primarily driven by its potential as a synthetic intermediate. The presence of a ketone and a protected aldehyde on a stable aromatic ring offers a platform for the construction of a diverse array of more complex molecules.

The key motivations for its study include:

Access to Disubstituted Thiophenes: The compound is a precursor to 2,5-disubstituted thiophenes where one substituent is a benzoyl group (or a derivative thereof) and the other is a formyl group. This specific substitution pattern is of interest for creating molecules with tailored electronic and biological properties.

Medicinal Chemistry Scaffolds: Thiophene-containing compounds are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. By using This compound as a starting material, chemists can synthesize novel thiophene derivatives for biological screening.

Material Science Applications: Thiophene-based polymers are at the forefront of research in organic electronics, with applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. The functional groups on this compound provide handles for polymerization and for tuning the optoelectronic properties of the resulting materials.

Scope and Objectives of Research on this compound

The research focused on This compound primarily revolves around its synthetic utility. The main objectives pursued by researchers working with this compound are:

Development of Efficient Synthetic Pathways: A significant objective is to devise high-yielding and cost-effective methods for the synthesis of the title compound from readily available starting materials.

Exploration of Chemical Reactivity: A thorough understanding of the chemical reactivity of the benzoyl group, the protected aldehyde, and the thiophene ring is crucial for its effective use as a building block. This includes the selective deprotection of the dioxolane group and subsequent reactions of the liberated aldehyde.

Synthesis of Novel Molecular Architectures: The ultimate goal is to utilize This compound as a key intermediate to construct novel and complex molecules that may have valuable applications in medicine or materials science.

Physicochemical Characterization: Detailed characterization of the compound using modern analytical techniques is essential to confirm its structure and purity, which is a prerequisite for its use in further synthetic steps.

While extensive peer-reviewed publications focusing solely on this compound are not abundant, its availability from chemical suppliers underscores its role as a valuable tool for the broader chemical research community.

Interactive Data Table: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃S |

| Molecular Weight | 260.31 g/mol |

| CAS Number | 898773-05-2 |

| Appearance | Not specified, likely a solid |

| Boiling Point | 423.2±45.0 °C (Predicted) |

| Density | 1.284±0.06 g/cm³ (Predicted) |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3S/c15-13(10-4-2-1-3-5-10)11-6-7-12(18-11)14-16-8-9-17-14/h1-7,14H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNHFDDAXIQPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641918 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-05-2 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Benzoyl 5 1,3 Dioxolan 2 Yl Thiophene and Its Analogues

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene reveals several logical disconnections. The primary disconnection is at the carbon-carbon bond between the thiophene (B33073) ring and the benzoyl group. This suggests a Friedel-Crafts acylation or a cross-coupling reaction as the final key step to attach the benzoyl moiety. This approach would start from a precursor molecule, 2-(1,3-dioxolan-2-yl)thiophene.

Further disconnection of the 2-(1,3-dioxolan-2-yl)thiophene intermediate points to thiophene-2-carboxaldehyde as a readily available starting material. wikipedia.org The 1,3-dioxolane (B20135) group can be introduced through the protection of the aldehyde functionality via an acetalization reaction. This retrosynthetic strategy is outlined below:

Retrosynthetic Pathway

| Target Molecule | Key Disconnection | Precursor(s) |

|---|---|---|

| This compound | C(thiophene)-C(benzoyl) bond | 2-(1,3-dioxolan-2-yl)thiophene and Benzoyl Chloride |

Classical Synthetic Routes to the Thiophene Core with Dioxolane Functionality

Thiophene Ring Formation Strategies

While the target molecule can be synthesized from a pre-existing thiophene derivative, it is relevant to briefly mention common strategies for forming the thiophene ring. These methods provide access to a wide range of substituted thiophenes, which can be valuable for creating analogues.

| Reaction Name | Reactants | General Description |

| Paal-Knorr Thiophene Synthesis | 1,4-dicarbonyl compounds | Reaction with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide. |

| Hinsberg Thiophene Synthesis | α-dicarbonyl compound and a diester of thiodiglycolic acid | Condensation reaction leading to a substituted thiophene. |

| Gewald Aminothiophene Synthesis | α-cyano ester, an aldehyde or ketone, and elemental sulfur | A multicomponent reaction that yields 2-aminothiophenes. |

Introduction of the 1,3-Dioxolane Moiety via Acetalization Reactions

A common and efficient method for introducing the 1,3-dioxolane group is through the acetalization of a corresponding aldehyde. In the context of synthesizing this compound, this involves the protection of thiophene-2-carboxaldehyde. wikipedia.org

This reaction is typically carried out by treating the aldehyde with ethylene (B1197577) glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or a Lewis acid. The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the formation of the acetal (B89532).

Acetalization of Thiophene-2-carboxaldehyde

| Reactants | Catalyst | Solvent | Conditions | Product |

|---|

Introduction of the Benzoyl Group

The final key step in the synthesis is the introduction of the benzoyl group at the 5-position of the 2-(1,3-dioxolan-2-yl)thiophene intermediate. This can be achieved through several methods, with Friedel-Crafts acylation and cross-coupling reactions being the most prominent.

Acylation Reactions (e.g., Friedel-Crafts)

Friedel-Crafts acylation is a classic and widely used method for attaching acyl groups to aromatic rings. wikipedia.org In this case, 2-(1,3-dioxolan-2-yl)thiophene would be reacted with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or stannic chloride (SnCl₄). google.comnih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism. organic-chemistry.org

The dioxolane group is generally stable under these conditions, although strong Lewis acids and high temperatures should be used with caution to avoid deprotection. The regioselectivity of the acylation is directed to the 5-position due to the activating and ortho,para-directing nature of the sulfur atom in the thiophene ring.

Friedel-Crafts Acylation Conditions

| Substrate | Acylating Agent | Lewis Acid Catalyst | Solvent | Typical Yield |

|---|

Cross-Coupling Methodologies for Benzoyl Attachment

Modern cross-coupling reactions offer an alternative and often milder approach for the introduction of the benzoyl group. These methods typically involve the coupling of a pre-functionalized thiophene with a benzoyl-containing coupling partner.

One such strategy is the Suzuki cross-coupling reaction. nih.gov This would involve the synthesis of a 5-bromo-2-(1,3-dioxolan-2-yl)thiophene intermediate, which can then be coupled with a benzoylboronic acid or a suitable derivative in the presence of a palladium catalyst and a base. This method offers high functional group tolerance and can be advantageous when sensitive functional groups are present in the molecule.

Another approach is the Stille coupling, which would utilize a 5-stannyl-2-(1,3-dioxolan-2-yl)thiophene derivative and benzoyl chloride, again in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant drawback of this method.

Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Thiophene Derivative | Benzoyl Source | Catalyst System |

|---|---|---|---|

| Suzuki Coupling | 5-Bromo-2-(1,3-dioxolan-2-yl)thiophene | Benzoylboronic acid | Pd(PPh₃)₄, Na₂CO₃ |

| Stille Coupling | 5-(Trimethylstannyl)-2-(1,3-dioxolan-2-yl)thiophene | Benzoyl Chloride | Pd(PPh₃)₄ |

Stereoselective Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, particularly those involving chirality at the benzoyl carbon upon reduction, presents a significant challenge in synthetic organic chemistry. While direct stereoselective synthesis of this specific compound's chiral derivatives is not extensively documented in dedicated studies, analogous transformations on similar structures provide insight into potential methodologies. Attempts to achieve stereoselective reduction of the prochiral ketone in related benzoyl-thieno[2,3-b]pyridine systems have explored established protocols. semanticscholar.org

Common strategies for achieving enantioselectivity in the reduction of ketones to chiral secondary alcohols include the use of chiral reducing agents or catalyst systems. For instance, attempts have been made using chiral borane (B79455) reagents, such as those employed in Corey-Bakshi-Shibata (CBS) reductions, or chiral BINOL-modified lithium aluminum hydride (BINAL-H) reductants. semanticscholar.org However, in the context of complex heterocyclic systems like thieno[2,3-b]pyridines, these methods have shown limited success, proving to be incompatible with the substrates and failing to induce significant stereoselectivity. semanticscholar.org

Alternative approaches for establishing chirality in related heterocyclic structures involve the enantioselective addition of nucleophiles to imines or other prochiral centers. For example, the highly enantioselective addition of indole (B1671886) to a sulfonyl amide catalyzed by bifunctional aminothioureas has been used to create chiral amines with high enantiomeric excess (98-99% ee). nih.gov Such strategies, while not directly applied to this compound, highlight the potential for catalyst-controlled stereoselective bond formation in the synthesis of complex chiral molecules. nih.gov The synthesis of new chiral 1,3-dioxolanes has also been achieved with excellent enantiomeric excess by using enantiopure diols as starting materials, where the original chirality is maintained throughout the reaction sequence. nih.gov

Protecting Group Chemistry in the Synthesis of this compound

In the synthesis of this compound and its derivatives, the 1,3-dioxolane group serves as a crucial protecting group for a carbonyl functionality. wikipedia.orgambeed.com Carbonyl groups in aldehydes and ketones are highly reactive towards nucleophiles and bases. ambeed.com Protecting them as a dioxolane (a cyclic ketal) renders them inert to these conditions, allowing for chemical transformations to be performed on other parts of the molecule without undesired side reactions at the carbonyl center. ambeed.comorganic-chemistry.org

The formation of the 1,3-dioxolane is typically achieved through the acid-catalyzed reaction of a ketone or aldehyde with ethylene glycol. wikipedia.orgchemicalbook.com A common laboratory procedure involves heating the reactants in a solvent like toluene (B28343) with a catalytic amount of an acid such as p-toluenesulfonic acid, often with the continuous removal of water using a Dean-Stark apparatus to drive the equilibrium towards product formation. organic-chemistry.orgchemicalbook.com

The resulting 1,3-dioxolane is stable under a variety of conditions, including exposure to:

Nucleophiles

Bases

Organometallic reagents

Hydride reducing agents

Mild oxidizing agents organic-chemistry.org

This stability is essential for multi-step syntheses where other functional groups must be manipulated.

The removal of the 1,3-dioxolane protecting group, or deprotection, is a critical step to regenerate the original carbonyl functionality for subsequent reactions. The most common method for deprotection is acid-catalyzed hydrolysis, which is essentially the reverse of the protection reaction. organic-chemistry.org However, this can be harsh and incompatible with acid-sensitive functional groups elsewhere in the molecule. scielo.br

Consequently, a variety of milder and more selective deprotection methods have been developed. These strategies often offer improved yields and chemoselectivity, tolerating a range of other functional groups. Subsequent functionalization can then be carried out on the deprotected ketone.

Interactive Data Table: Deprotection Methods for 1,3-Dioxolanes

| Reagent/Catalyst System | Conditions | Advantages |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water, often with a co-solvent | Traditional, inexpensive method. organic-chemistry.orgscielo.br |

| NaBArF₄ (Sodium tetrakis(3,5-trifluoromethylphenyl)borate) | Water, 30 °C | Very fast (e.g., 5 minutes), neutral conditions. wikipedia.orgorganic-chemistry.org |

| Iodine (catalytic) | Various solvents (e.g., acetone, water) | Mild, neutral conditions, tolerates acid-sensitive groups. organic-chemistry.orgresearchgate.net |

| Indium(III) trifluoromethanesulfonate (B1224126) (In(OTf)₃) | Acetone, room temperature or microwave heating | Neutral conditions, good to excellent yields. organic-chemistry.org |

| Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) | Wet nitromethane, room temperature | Gentle Lewis acid catalyst. organic-chemistry.org |

| p-Sulfonic acid-calix[n]arene | Water, microwave, 160 °C | High conversion in short time (10 min), reusable catalyst. scielo.br |

Once the ketone on the thiophene ring is unveiled, it can undergo a wide array of functionalization reactions, such as reduction to a secondary alcohol, reductive amination, or Wittig reactions, to generate diverse analogs.

Advanced Synthetic Transformations and Derivatization Studies

The benzoyl group of this compound offers multiple sites for advanced synthetic transformations. The most reactive site is the carbonyl ketone, which can be readily functionalized. A primary transformation is the reduction of the ketone to a secondary benzyl (B1604629) alcohol. This has been demonstrated in related thieno[2,3-b]pyridine (B153569) systems using sodium borohydride (B1222165) (NaBH₄) in a mixture of THF and methanol, affording the corresponding alcohol derivatives in good yields. semanticscholar.org Such alcohols can be valuable for further studies or as precursors for esterification or etherification.

Another avenue for functionalization involves photochemical reactions. Benzoylthiophenes, upon irradiation in the presence of amino acids like tryptophan, can undergo hydrogen-atom abstraction to form ketyl radicals. nih.gov These reactive intermediates can then participate in cross-coupling reactions. For instance, the reaction between a tryptophan-derived radical and the ketyl radical can lead to the formation of complex lactone structures with a high degree of diastereoselectivity. nih.gov This highlights a pathway to create complex, covalently-linked structures originating from the benzoyl group.

Substituent effects play a critical role in determining the outcomes of synthetic reactions involving this compound and its analogs. The electronic nature and steric bulk of substituents on either the benzoyl ring or the thiophene core can influence reaction rates, yields, and stereoselectivity.

In the synthesis of related compounds, it has been observed that electron-donating groups, such as a 4-methoxy substituent on the benzoyl ring, can be beneficial for the biological activity of the final products, suggesting they are well-tolerated in the synthetic sequence. semanticscholar.org

Mechanistic Investigations of Chemical Reactivity of 2 Benzoyl 5 1,3 Dioxolan 2 Yl Thiophene

Reactivity of the Thiophene (B33073) Ring in Electrophilic Aromatic Substitution

The thiophene ring is an electron-rich aromatic system, making it inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene. e-bookshelf.depearson.com Generally, electrophilic attack on an unsubstituted thiophene occurs preferentially at the α-positions (C2 and C5) due to the superior stabilization of the cationic intermediate (the sigma complex). e-bookshelf.deksu.edu.sa However, in 2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene, both α-positions are occupied, directing substitution to the β-positions (C3 and C4).

The regiochemical outcome of EAS on this disubstituted thiophene is governed by the electronic effects of the existing substituents.

Benzoyl Group (-COPh): This group is strongly electron-withdrawing due to both the inductive effect of the carbonyl oxygen and the resonance effect (mesomeric effect), which delocalizes the ring's π-electrons into the carbonyl group. Consequently, it deactivates the thiophene ring, making it less reactive than unsubstituted thiophene. matanginicollege.ac.in As a deactivating group, it directs incoming electrophiles to the meta position, which in this case corresponds to the C4 position.

1,3-Dioxolane (B20135) Ring: This group, an acetal (B89532), acts as an electron-donating group. The oxygen atoms adjacent to the thiophene ring can donate lone-pair electron density to the ring via resonance. This activating effect increases the nucleophilicity of the ring, particularly at the ortho and para positions. For the substituent at C5, the ortho position is C4.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position on Thiophene | Electronic Effect | Ring Reactivity | Directing Influence | Predicted Site of Substitution |

| Benzoyl | C2 | Electron-Withdrawing | Deactivating | Meta (to C4) | C4 |

| 1,3-Dioxolane | C5 | Electron-Donating | Activating | Ortho (to C4) | C4 |

Reactivity at the Benzoyl Carbonyl Group

The carbonyl carbon of the benzoyl group is electrophilic and serves as a primary site for nucleophilic attack. The reactivity of this group is influenced by its attachment to both the electron-rich thiophene ring and the phenyl ring. Conformational studies on related 2-benzoylthiophenes show that the orientation of the benzoyl group relative to the thiophene ring can be influenced by steric and electronic factors, which in turn affects the accessibility of the carbonyl carbon to nucleophiles. rsc.org

Key reactions at the benzoyl carbonyl group include:

Reduction: The carbonyl can be reduced to a secondary alcohol, forming 5-(1,3-dioxolan-2-yl)thiophen-2-ylmethanol. This transformation is commonly achieved using reducing agents like sodium borohydride (B1222165). Research on related thieno[2-3-b]pyridines has shown that compounds with such secondary alcohol functionality can exhibit improved biological activity compared to their benzoyl counterparts. nih.gov

Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.

The electronic nature of the thiophene ring, modified by the dioxolane substituent, can modulate the electrophilicity of the carbonyl carbon, thereby influencing the kinetics of these nucleophilic addition reactions.

Transformations Involving the 1,3-Dioxolane Ring

The 1,3-dioxolane ring functions as a protecting group for a formyl (aldehyde) functionality. Its chemical behavior is characteristic of an acetal.

The 1,3-dioxolane ring is generally stable under neutral, basic, and many oxidative and reductive conditions, making it an effective protecting group during modifications at other sites of the molecule. thieme-connect.de However, it is labile in the presence of acid. thieme-connect.de

Acid-catalyzed hydrolysis readily cleaves the acetal, regenerating the aldehyde (5-formyl-2-benzoylthiophene) and ethylene (B1197577) glycol. This deprotection is a crucial step for subsequent functionalization of the C5 position. The reaction mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water. The efficiency of this hydrolysis can be enhanced using various catalytic systems. For instance, microwave-assisted deprotection using p-sulfonic acid-calix[n]arenes in water has been shown to be a highly effective method for related substrates. scielo.br

Table 2: Representative Conditions for Dioxolane Hydrolysis

| Reagent/Catalyst | Solvent | Conditions | Outcome |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Water/THF | Room Temperature or gentle heating | Deprotection to aldehyde |

| p-Toluenesulfonic acid | Acetone/Water | Reflux | Deprotection to aldehyde |

| p-Sulfonic acid-calix e-bookshelf.dearene | Water | Microwave irradiation (160 °C) | Rapid deprotection |

Beyond simple hydrolysis, the dioxolane ring can participate in other transformations. Under specific conditions, such as in the presence of strong Lewis acids or during certain oxidation reactions, the ring can open to form a reactive 1,3-dioxolan-2-yl cation intermediate. mdpi.com This electrophilic species can then be trapped by other nucleophiles, leading to more complex structures.

However, the most synthetically valuable pathway involves the initial deprotection to the aldehyde, 5-formyl-2-benzoylthiophene. This aldehyde is a versatile intermediate that can undergo a wide array of chemical derivatizations, including:

Oxidation: Conversion to a carboxylic acid (5-carboxy-2-benzoylthiophene) using standard oxidizing agents.

Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

Condensation Reactions: Participation in reactions like the Knoevenagel or aldol (B89426) condensations to form new carbon-carbon bonds. mdpi.com

Influence of Substituents on Reaction Pathways and Kinetics

The electronic properties of the benzoyl and dioxolane substituents have a profound impact on the reaction pathways and kinetics of the entire molecule. nih.gov

On Nucleophilic Aromatic Substitution (SNAr): For SNAr to occur on the thiophene ring, a suitable leaving group at one of the ring positions would be required. In such a hypothetical scenario, the strongly electron-withdrawing benzoyl group would significantly accelerate the reaction by stabilizing the negative charge in the Meisenheimer intermediate. nih.gov Conversely, the electron-donating dioxolane group would decelerate such a reaction.

On Side-Chain Reactivity: The substituents also exert an electronic influence on the reactivity of each other. The electron-donating nature of the dioxolane group can slightly increase the electron density at the benzoyl carbonyl carbon via through-ring conjugation, potentially decreasing its electrophilicity and slowing the rate of nucleophilic attack. Conversely, the electron-withdrawing benzoyl group can influence the stability of any cationic intermediates formed during the hydrolysis of the dioxolane ring.

Exploration of Novel Reaction Pathways and Catalytic Transformations

While the classical reactivity of the functional groups provides many synthetic routes, modern organic chemistry offers novel pathways for the transformation of this compound.

Thiophene Ring-Opening Reactions: Although aromatic, the thiophene ring can undergo ring-opening under specific, often basic, conditions. iaea.org Such reactions can lead to the formation of highly functionalized acyclic sulfur-containing compounds or can be part of a sequence leading to the synthesis of different heterocyclic systems. researchgate.netnih.gov For example, reactions with strong nucleophiles could potentially initiate a cascade that cleaves the C-S bond.

Metal-Catalyzed Cross-Coupling: Following halogenation at the C3 or C4 positions (e.g., via bromination), the molecule becomes a substrate for a variety of powerful catalytic cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination would allow for the introduction of a wide range of aryl, alkyl, alkynyl, or amino substituents, respectively, providing access to a vast library of derivatives. nih.gov

Photocatalytic Transformations: Visible-light photocatalysis has emerged as a tool for unlocking novel reaction pathways. rsc.orgresearchgate.net These methods could potentially be used to achieve selective functionalization of the molecule, for instance, through the generation of radical intermediates that might react at positions not favored by traditional ionic chemistry.

These advanced catalytic methods significantly expand the synthetic utility of this compound and its derivatives, enabling the construction of complex molecular architectures.

Spectroscopic and Structural Characterization of 2 Benzoyl 5 1,3 Dioxolan 2 Yl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the thiophene (B33073), benzoyl, and dioxolane moieties. The chemical shifts (δ) of these protons are influenced by their local electronic environment, which is dictated by the presence of the electron-withdrawing benzoyl group and the acetal (B89532) functionality.

The protons of the benzoyl group are anticipated to appear in the aromatic region of the spectrum. The ortho-protons (adjacent to the carbonyl group) are expected to be the most deshielded due to the anisotropic effect of the carbonyl group, resonating at a downfield chemical shift. The meta- and para-protons would appear at slightly more shielded positions.

The thiophene ring, being a 2,5-disubstituted system, will display two doublet signals for its two protons. These protons are in a meta-relationship to each other, and their coupling constant (J) would be characteristic of such an arrangement. The proton adjacent to the electron-withdrawing benzoyl group is expected to resonate at a lower field compared to the proton adjacent to the dioxolane ring. For instance, in 2-acetyl-5-bromothiophene (B160168), the thiophene protons appear as doublets at approximately δ 7.40 and 7.08 ppm with a coupling constant of 3.9 Hz. chemicalbook.com

The dioxolane moiety will contribute two signals. The single proton of the acetal group (methine proton) is expected to appear as a singlet, significantly deshielded due to its attachment to two oxygen atoms. The four equivalent protons of the ethylene (B1197577) group will likely give rise to a singlet in the aliphatic region of the spectrum.

A predicted ¹H NMR data table for this compound is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| Benzoyl (ortho) | 7.8 - 8.0 | Doublet | 7-8 |

| Benzoyl (meta) | 7.4 - 7.6 | Triplet | 7-8 |

| Benzoyl (para) | 7.5 - 7.7 | Triplet | 7-8 |

| Thiophene (H-3) | 7.5 - 7.7 | Doublet | 3-4 |

| Thiophene (H-4) | 7.0 - 7.2 | Doublet | 3-4 |

| Dioxolane (CH) | 6.0 - 6.2 | Singlet | - |

| Dioxolane (CH₂) | 4.0 - 4.2 | Singlet | - |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment would further aid in distinguishing between quaternary, methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons.

The carbonyl carbon of the benzoyl group is expected to be the most downfield signal in the spectrum, typically appearing in the range of δ 180-190 ppm. The quaternary carbon of the benzoyl group to which the carbonyl is attached will also be found at a relatively low field. The other aromatic carbons of the benzoyl ring will resonate in the typical aromatic region of δ 120-140 ppm.

The carbons of the thiophene ring will also appear in the aromatic region. The carbon atom bearing the benzoyl group (C2) and the carbon atom bearing the dioxolane group (C5) will be quaternary and their chemical shifts will be influenced by the electronic nature of these substituents. The two methine carbons of the thiophene ring (C3 and C4) will also have distinct chemical shifts. For comparison, the thiophene carbons in 2-acetyl-5-bromothiophene have been reported. chemicalbook.com

The methine carbon of the dioxolane ring is expected to be in the range of δ 95-105 ppm due to the deshielding effect of the two adjacent oxygen atoms. The methylene carbons of the dioxolane ring will appear further upfield, typically around δ 65 ppm.

A predicted ¹³C NMR data table is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 185 - 190 |

| Benzoyl (quaternary) | 135 - 140 |

| Benzoyl (CH) | 128 - 133 |

| Thiophene (C2) | 140 - 145 |

| Thiophene (C5) | 150 - 155 |

| Thiophene (C3) | 130 - 135 |

| Thiophene (C4) | 125 - 130 |

| Dioxolane (CH) | 100 - 105 |

| Dioxolane (CH₂) | 65 - 70 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be indispensable.

A COSY spectrum would reveal the coupling relationships between protons, for example, confirming the ortho, meta, and para relationships within the benzoyl group and the meta-coupling between the two thiophene protons.

An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the definitive assignment of the protonated carbons in the benzoyl, thiophene, and dioxolane moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the benzoyl carbonyl group and the dioxolane ring.

The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the benzoyl moiety. The conjugation of the carbonyl group with both the phenyl and thiophene rings is expected to lower its stretching frequency compared to a simple aliphatic ketone. orgchemboulder.com This is due to the delocalization of π-electrons, which reduces the double bond character of the C=O bond. spectroscopyonline.com Therefore, a strong absorption band is predicted to appear in the region of 1640-1660 cm⁻¹. orgchemboulder.compg.edu.pl

The dioxolane ring will exhibit several characteristic vibrations. The C-O stretching vibrations of the acetal are typically strong and appear in the fingerprint region of the spectrum. docbrown.info A series of bands in the 1200-1000 cm⁻¹ region can be attributed to the symmetric and asymmetric stretching of the C-O-C linkage. researchgate.net Specifically, cyclic ethers often show C-O stretching vibrations at wavenumbers around 1140 to 1070 cm⁻¹. docbrown.info The C-H stretching vibrations of the dioxolane ring will be observed in the region of 2850-3000 cm⁻¹.

A summary of the predicted characteristic IR absorption bands is presented in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Carbonyl (C=O) Stretch | 1660 - 1640 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-O-C Stretch | 1200 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and probing the structure of molecules through fragmentation analysis. For this compound, with a molecular formula of C14H12O3S, the expected molecular weight is approximately 260.31 g/mol . bldpharm.comchemicalbook.com

In mass spectrometry, molecules are ionized and subsequently fragment in predictable ways that are characteristic of their structure. The analysis of these fragmentation patterns provides valuable information for structural confirmation. For benzoylthiophenes, α-cleavage relative to the carbonyl group is a predominant fragmentation pathway, often resulting in the most prominent ion in the mass spectrum. researchgate.net

For this compound, the expected fragmentation would involve key cleavages at the benzoyl and dioxolane moieties. Common fragmentation patterns for related thiophene derivatives include the cleavage of the C-N bond in anilido groups and the C-Cl bond in dicarbonyldichlorides. nih.gov Electron impact mass spectra of various 2-aroylthiophenes have been studied, and their fragmentation patterns are well-documented. researchgate.net The fragmentation of this compound would likely proceed through the following pathways:

Loss of the benzoyl group (C6H5CO•): This would result in a fragment ion corresponding to the 5-(1,3-dioxolan-2-yl)thiophene cation.

Loss of the phenyl group (C6H5•): Leading to a [M-C6H5]+ ion.

Fragmentation of the dioxolane ring: This can occur through various ring-opening mechanisms, leading to characteristic neutral losses.

A detailed analysis of the mass spectrum would allow for the piecing together of the molecular structure based on the observed fragment ions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been identified in the searched literature, studies on similar thiophene derivatives provide insights into the expected structural features.

For instance, the crystal structure of 3-(benzothiazol-2-yl)thiophene has been determined, revealing that the thiophene and benzothiazole (B30560) rings are nearly planar. nih.govliverpool.ac.uk In another study, the crystal structure of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide was determined by single-crystal X-ray diffraction. semanticscholar.org These studies highlight the planarity of the thiophene ring and how it orients with respect to other substituents.

A crystallographic study of this compound would be expected to reveal:

The planarity of the thiophene ring.

The dihedral angle between the thiophene ring and the phenyl ring of the benzoyl group.

The conformation of the 1,3-dioxolane (B20135) ring, which typically adopts an envelope or twist conformation.

Intermolecular interactions, such as π-π stacking or hydrogen bonding, which dictate the crystal packing.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.

The UV-Visible spectrum of this compound is expected to show absorption bands characteristic of the conjugated system formed by the benzoyl group and the thiophene ring. The benzoyl group acts as an electron-withdrawing group, which can lead to intramolecular charge transfer (ICT) transitions. researchgate.net The extent of conjugation and the presence of different functional groups influence the wavelength of maximum absorption (λmax). For example, in a series of 2,7-bis-aroyl-benzo[1,2-b:6,5-b']dithiophene-4,5-dione derivatives, the UV-vis absorption spectra showed strong bands related to their extended π-systems. researchgate.net

Computational Chemistry and Theoretical Studies on 2 Benzoyl 5 1,3 Dioxolan 2 Yl Thiophene

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These studies provide insights into reactivity, kinetic stability, and optical and electronic properties.

HOMO-LUMO Analysis and Energy Gaps

A detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for determining a molecule's electron-donating and accepting abilities, respectively. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

Despite the importance of these parameters, a search of scientific literature did not yield any specific studies that have calculated the HOMO-LUMO energies or the energy gap for 2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene. Consequently, no data is available to be presented in a table.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying electron distribution.

No published research was found that specifically details the MEP surface analysis of this compound. Therefore, information regarding its electrophilic and nucleophilic reactive sites based on this analysis is not available.

Conformational Analysis and Energy Minimization Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization studies are performed to identify the most stable conformation (the global minimum) of a molecule, which is essential for understanding its biological activity and physical properties.

There are no specific conformational analysis or energy minimization studies for this compound reported in the available scientific literature.

Reaction Mechanism Modeling via Transition State Calculations

Theoretical modeling of reaction mechanisms, including the calculation of transition state geometries and energies, provides deep insights into the kinetics and thermodynamics of chemical reactions. This can be used to predict reaction pathways and understand how a molecule might be synthesized or how it might react in a biological system.

A thorough search did not uncover any studies that have modeled the reaction mechanisms involving this compound or performed transition state calculations for this compound.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about intermolecular interactions, such as how a molecule might interact with a solvent, a biological macromolecule, or other molecules of the same kind.

No published molecular dynamics simulation studies were found for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies are a computational modeling approach that aims to correlate the chemical structure of a compound with its biological activity. These studies are instrumental in rational drug design and the development of new materials.

There is no evidence of this compound being included in any QSAR studies to establish design principles for a particular biological target or material property.

Molecular Docking Studies for Investigating Molecular Recognition

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug discovery and medicinal chemistry for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. Such studies can elucidate the structural basis of molecular recognition, guiding the design of more potent and selective therapeutic agents.

For thiophene (B33073) derivatives, molecular docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action at a molecular level. These studies often reveal that the thiophene core can engage in various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues of the protein's binding pocket.

While no specific molecular docking studies for this compound have been published, research on analogous thiophene-containing compounds provides valuable insights into how this molecule might interact with biological targets. For instance, studies on thiophene derivatives have explored their potential as inhibitors of enzymes such as cyclooxygenases (COX) and kinases, which are implicated in inflammation and cancer, respectively. nih.govjuniperpublishers.com

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the molecule and docking it into the binding site of a selected protein target. The results would be analyzed based on the predicted binding energy and the specific interactions formed.

Illustrative Data from Molecular Docking of Thiophene Derivatives:

To illustrate the type of data generated from molecular docking studies, the following table summarizes findings for various thiophene derivatives from different research studies. It is important to note that this data is not for this compound but serves as a representative example of the insights gained from such computational analyses.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Thiophene Pyrazole Hybrids | Cyclooxygenase-2 (COX-2) | -7.42 to -9.50 | Arg120, Tyr355, Ser530 | nih.gov |

| 2-Phenyl-tetrahydro[b]benzothiophene | Cyclooxygenase-2 (COX-2) | Not specified | Not specified | nih.gov |

| Thiazolyl-pyrazoline derivatives | DNA Topoisomerase IV | -10.42 to -11.66 | Not specified | researchgate.net |

| Thiophene Carboxamide Derivatives | Cyclooxygenase (COX) | Not specified | Not specified | researchgate.net |

| Thiophene Sulfonamide Derivatives | Enoyl Acyl Carrier Protein Reductase (InhA) | -6 to -12 | Not specified | nih.gov |

Future in silico studies on this compound would be invaluable in identifying its potential biological targets and paving the way for further experimental validation of its therapeutic potential.

Research Perspectives on the Role of 2 Benzoyl 5 1,3 Dioxolan 2 Yl Thiophene in Advanced Materials and Chemical Synthesis

Utility as a Key Building Block in Complex Organic Synthesis

2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene is a strategically functionalized heterocyclic compound that serves as a versatile building block in the field of complex organic synthesis. Its structure incorporates a thiophene (B33073) core, which is a privileged scaffold in many functional materials and pharmaceuticals. rroij.comderpharmachemica.com The molecule's utility is enhanced by the presence of two distinct and reactive functional groups: a benzoyl group at the 2-position and a protected aldehyde (in the form of a 1,3-dioxolane) at the 5-position. This dual functionality allows for selective and sequential chemical transformations, making it a valuable precursor for a wide range of more complex molecular structures.

The dioxolane group acts as a stable protecting group for the highly reactive formyl (aldehyde) moiety, allowing chemists to perform reactions on other parts of the molecule, such as the benzoyl group or the thiophene ring itself, without unintended side reactions. Subsequently, the aldehyde can be easily deprotected under mild acidic conditions for further synthetic manipulations. This strategic protection is fundamental in multi-step syntheses.

Precursor in the Synthesis of Diverse Heterocyclic Systems

The unique arrangement of functional groups on this compound makes it an ideal starting material for constructing a variety of fused and substituted heterocyclic systems. Thiophenes are well-established precursors for fused-ring systems like benzothiophenes, thienothiophenes, and other complex polycyclic aromatic structures. rroij.commdpi.com

The synthetic utility can be illustrated by considering the reactivity of its deprotected form, 2-benzoyl-5-formylthiophene.

Gewald Reaction: The deprotected aldehyde can participate in reactions such as the Gewald aminothiophene synthesis. This reaction involves the condensation of an aldehyde or ketone with an activated nitrile in the presence of elemental sulfur and a base to yield highly substituted 2-aminothiophenes, which are themselves important synthetic intermediates. derpharmachemica.com

Condensation Reactions: The formyl group is a key participant in various condensation reactions (e.g., Knoevenagel, Wittig) to form carbon-carbon double bonds, enabling the extension of the conjugated system or the attachment of other functional moieties.

Cyclization Reactions: The two carbonyl groups (one from the benzoyl moiety and the deprotected aldehyde) can be utilized in tandem to construct larger heterocyclic rings. For instance, reaction with hydrazines could lead to pyridazine derivatives, while reaction with 1,2-diamines could yield diazepine-fused thiophenes. The synthesis of fused systems like pyridopyrimidines and pyrroles from functionalized 2-aminothiophenes demonstrates the versatility of such precursors. ekb.eg

These pathways allow for the transformation of the initial thiophene core into more elaborate heterocyclic frameworks, which are central to drug discovery and materials science. pitt.eduekb.eg

Scaffolding for the Development of Novel Molecular Architectures

Beyond its role as a precursor, this compound serves as a rigid scaffold upon which novel molecular architectures can be built. A molecular scaffold provides the core structural framework of a molecule, which can then be decorated with various functional groups to fine-tune its properties. Five-membered heterocycles, including thiophene, are considered privileged scaffolds in drug discovery. pitt.edu

The thiophene ring offers a well-defined geometry, while the benzoyl and protected formyl groups act as anchor points for introducing molecular diversity. For example:

Medicinal Chemistry: In drug design, this scaffold can be used to synthesize analogs of known bioactive molecules. For instance, 2-alkoxycarbonyl-3-arylamino-5-substituted thiophenes have been investigated as antimicrotubule agents, where the substitution pattern on the thiophene ring is crucial for biological activity. nih.gov Similarly, thiazole-thiophene scaffolds have been explored for their cytotoxic activity against cancer cells. mdpi.com The subject compound provides a platform to systematically explore such structure-activity relationships.

Supramolecular Chemistry: The rigid nature of the thiophene core and the potential for introducing hydrogen-bonding or π-stacking moieties via its functional groups make it a candidate for designing molecules capable of self-assembly into larger, ordered structures.

The ability to perform selective chemistry at two different positions allows for the controlled, stepwise construction of complex molecules with precise three-dimensional arrangements, essential for creating materials with tailored functions.

Contributions to Organic Electronic Materials Research

Thiophene-based molecules are cornerstones of organic electronics due to their excellent chemical stability and versatile electronic properties. derpharmachemica.com The compound this compound, with its conjugated backbone and electron-withdrawing benzoyl group, is intrinsically positioned to contribute to this field, particularly in the development of organic semiconductors.

Electronic Properties and Charge Transport Characteristics of Thiophene-based Systems

The electronic properties of thiophene-based materials, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are critical determinants of their performance in electronic devices. These properties can be systematically tuned by attaching electron-donating or electron-withdrawing functional groups to the thiophene ring. rsc.org

The benzoyl group on this compound is strongly electron-withdrawing. This has several predictable effects on the molecule's electronic structure compared to unsubstituted thiophene:

Lowering of HOMO/LUMO Levels: Electron-withdrawing groups tend to stabilize both the HOMO and LUMO levels, effectively lowering their energy. This stabilization can improve the material's oxidative stability (air stability), a crucial factor for long-lasting organic electronic devices. nih.gov

Band Gap Tuning: The extent to which the HOMO and LUMO levels are lowered is not always equal. The introduction of aryl ketone groups can modify the HOMO-LUMO band gap, which in turn affects the optical absorption and emission properties of the material. nih.gov

Charge transport in organic semiconductors occurs via the movement of charge carriers (holes or electrons) between adjacent molecules. This process is highly dependent on intermolecular interactions and molecular packing in the solid state. researchgate.net The planarity of the thiophene ring facilitates π-π stacking, which creates pathways for charge transport. nih.govacs.org The regiochemistry and functionalization of thiophene polymers are known to heavily influence aggregation behavior and charge transport efficiency. nih.govacs.org While the specific charge transport characteristics of this compound are not widely reported, the presence of the bulky benzoyl group would significantly influence its solid-state packing, and by extension, its charge carrier mobility.

| Functional Group Type | Example Group | Effect on HOMO Level | Effect on LUMO Level | Impact on Air Stability | Reference |

|---|---|---|---|---|---|

| Electron-Donating | Alkoxy (-OR) | Raises Energy (Destabilizes) | Raises Energy (Destabilizes) | Decreases | nih.gov |

| Electron-Withdrawing | Benzoyl (-COPh) | Lowers Energy (Stabilizes) | Lowers Energy (Stabilizes) | Increases | nih.gov |

| Extending Conjugation | Thienyl | Raises Energy | Lowers Energy | Variable | usp.ac.fj |

Investigation in Organic Photovoltaics (OPVs) and Organic Semiconductor Research

Thiophene derivatives are among the most extensively studied materials for organic photovoltaics (OPVs), typically serving as the electron-donor (p-type) component in a bulk heterojunction (BHJ) solar cell. semanticscholar.org The design of new donor materials aims to optimize light absorption, energy level alignment with the acceptor material (often a fullerene derivative or non-fullerene acceptor), and charge mobility.

The structural features of this compound make it a relevant building block for materials intended for OPV applications. By polymerizing or co-polymerizing such a monomer, one could create a conjugated polymer with specific properties:

Energy Level Tuning: The lowered HOMO level resulting from the electron-withdrawing benzoyl group can lead to a higher open-circuit voltage (Voc) in the final solar cell device, which is a key parameter for achieving high power conversion efficiency (PCE). nankai.edu.cn

Broadened Absorption: Incorporating different aromatic units into a polymer backbone is a common strategy to broaden the solar spectrum absorption. semanticscholar.org This thiophene derivative could be copolymerized with other electron-rich or electron-deficient monomers to create donor-acceptor (D-A) copolymers with tailored optical band gaps. rsc.orgusp.ac.fj

In the broader field of organic semiconductor research, new solution-processable small molecules and polymers are constantly being developed for applications in organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). mdpi.combeilstein-journals.org Thiophene-based materials have shown high charge carrier mobilities and good thermal stability, making them promising candidates for these technologies. nih.govscilit.com The synthesis of novel derivatives, such as those that could be derived from this compound, is a key strategy for discovering next-generation organic semiconductors. mdpi.com

Design Principles for Conjugated Polymer Systems

The creation of high-performance conjugated polymers relies on a set of established design principles that allow for the precise tuning of material properties. The synthesis of polymers from functionalized monomers like this compound would leverage these principles.

Monomer Functionalization: The properties of a conjugated polymer are directly inherited from its constituent monomers. Attaching functional side groups to the thiophene backbone can enhance solubility and processability while also altering the optical and electronic properties of the final polymer. nih.gov The benzoyl group serves as a functional pendant group that influences the electronic nature of the polymer backbone.

Polymerization Methods: The synthesis of regioregular polythiophenes is crucial for achieving high charge carrier mobility, as a well-ordered polymer backbone facilitates efficient π-π stacking. nih.gov Modern organometallic polycondensation strategies, such as Kumada, Suzuki, and Stille couplings, or Direct Arylation Polymerization (DArP), provide precise control over the polymer's structure, molecular weight, and regioregularity. nih.gov To be used in these reactions, this compound would first need to be halogenated (e.g., brominated) at the available positions on the thiophene ring.

Donor-Acceptor (D-A) Architecture: A powerful design strategy involves creating alternating copolymers of electron-rich (donor) and electron-deficient (acceptor) units. rsc.orgusp.ac.fj This approach effectively lowers the polymer's band gap, leading to red-shifted light absorption, which is highly desirable for OPV applications. A monomer derived from this compound could serve as a modified donor or a weak acceptor unit in such a D-A polymer architecture.

Mechanistic Investigations of Molecular Interactions for Scaffold Design (excluding direct biological activity findings)

The strategic design of molecular scaffolds for advanced materials and chemical synthesis hinges on a fundamental understanding of the non-covalent interactions that govern molecular conformation and supramolecular assembly. In the case of this compound, the interplay between its constituent aromatic and heterocyclic moieties dictates its potential as a versatile building block. While direct crystallographic or in-depth computational studies on this specific compound are not extensively available in public literature, mechanistic insights can be gleaned from the analysis of closely related molecular structures. These analogous systems provide a framework for understanding the conformational preferences and intermolecular interactions that are crucial for the rational design of novel materials.

The 1,3-dioxolane (B20135) ring also plays a crucial role in directing the supramolecular architecture. Crystal structure analyses of molecules containing dioxolane or similar cyclic acetal (B89532) moieties, such as 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole, demonstrate that the five-membered ring can adopt different conformations, such as an envelope or a nearly planar form. The specific conformation can be influenced by the crystalline packing forces. In the solid state, these groups can participate in weak non-covalent interactions, including C-H···π interactions, which can lead to the formation of well-defined supramolecular structures like zigzag chains nih.gov. The ability of the dioxolane moiety to engage in such interactions makes it a valuable component in the design of scaffolds for crystal engineering and the development of materials with ordered nanostructures.

The combination of the benzoyl and dioxolane functionalities on a thiophene core presents a unique scaffold with multiple points for potential molecular interactions. The benzoyl group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking and C-H···π interactions. The dioxolane group, with its oxygen atoms, can also accept hydrogen bonds and its methylene (B1212753) protons can engage in weak C-H···O or C-H···π interactions.

Computational modeling, including Density Functional Theory (DFT) calculations, on analogous thiophene-based systems can further elucidate the nature and strength of these non-covalent interactions. Such studies can provide quantitative data on interaction energies, bond critical points, and molecular electrostatic potential surfaces, which are invaluable for predicting how these molecules will self-assemble in the solid state or in solution. This predictive capability is essential for the bottom-up design of functional materials with tailored optical, electronic, or catalytic properties.

The mechanistic understanding of these molecular interactions in this compound and its derivatives is therefore fundamental to its application in scaffold design. By controlling the substitution patterns on the benzoyl and thiophene rings, it is possible to fine-tune the non-covalent interactions and thereby direct the self-assembly process to create novel supramolecular architectures for a wide range of applications in materials science and synthetic chemistry.

| Parameter | Description | Value/Observation | Reference Compound |

| Benzoyl Group Conformation | Predominant orientation of the benzoyl group relative to the thiophene ring. | S,O-cis(Z) conformation is more abundant. | 2-(p-methoxybenzoyl)-benzo[b]thiophene |

| Aromatic Ring Twist Angle | The dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group. | Approximately 30° | 2-(p-methoxybenzoyl)-benzo[b]thiophene |

| Dioxolane Ring Conformation | The geometry of the five-membered dioxolane ring. | Can adopt envelope or nearly planar conformations. | 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole |

| Key Intermolecular Interaction | A significant non-covalent interaction observed in the solid state of an analogous structure. | C-H···π interactions leading to supramolecular chains. | 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole |

Future Research Directions and Unexplored Avenues for 2 Benzoyl 5 1,3 Dioxolan 2 Yl Thiophene

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic approaches to functionalized benzoylthiophenes often rely on classical methods such as Friedel-Crafts acylation, which may involve harsh Lewis acid catalysts and generate significant waste. Future research should focus on developing more atom-economical and environmentally benign synthetic strategies.

Key areas for exploration include:

Palladium-catalyzed Cross-Coupling Reactions: Modern coupling methodologies, such as Suzuki, Stille, and Heck reactions, offer milder conditions and broader functional group tolerance. acs.orgrsc.org Research into the selective, sequential cross-coupling of precursors like 2,5-dibromothiophene (B18171) could provide a highly modular route to the target compound and its derivatives. rsc.org

Direct C-H Functionalization: An ambitious but highly rewarding avenue would be the development of methods for the direct C-H acylation of a 5-(1,3-dioxolan-2-YL)thiophene precursor. This would eliminate the need for pre-functionalization (e.g., halogenation or boronation), significantly shortening the synthetic sequence and reducing waste. researchgate.net

Green Chemistry Approaches: Investigation into solvent-free reaction conditions, the use of recyclable catalysts, and energy-efficient methods like microwave-assisted synthesis could drastically improve the sustainability of its production.

| Proposed Method | Potential Catalyst | Anticipated Advantage |

| Suzuki Coupling | Pd(PPh₃)₄ | Mild conditions, commercial availability of reagents |

| Direct C-H Acylation | Rh(III) or Ru(II) complexes | High atom economy, reduced synthetic steps |

| Microwave-Assisted Synthesis | Various | Rapid reaction times, improved energy efficiency |

Investigation of New Reactivity Patterns and Selective Transformations

The molecule possesses three distinct functional moieties—the ketone, the dioxolane, and the thiophene (B33073) ring—each offering unique opportunities for selective chemical transformations that remain unexplored.

Ketone Moiety: The benzoyl group's carbonyl can be a focal point for asymmetric synthesis. Future work could explore enantioselective reductions to form chiral alcohols or additions of various nucleophiles to generate complex tertiary alcohol derivatives. Furthermore, photochemical reactions, such as Paterno-Büchi cycloadditions or Norrish-type reactions, could be investigated, leveraging the aromatic ketone's known photosensitivity.

Dioxolane Group: The 1,3-dioxolane (B20135) acts as a protecting group for a formyl (aldehyde) group. organic-chemistry.org Research should focus on its selective deprotection under mild, orthogonal conditions to unmask the reactive aldehyde. This would open pathways to a host of subsequent reactions, including Wittig olefination, reductive amination, and condensation reactions, allowing for the synthesis of complex conjugated systems or polymers.

Thiophene Ring: The thiophene nucleus itself is amenable to further functionalization. numberanalytics.comtandfonline.com Selective electrophilic substitution at the 3- or 4-positions could be explored, although regioselectivity might be challenging. Alternatively, metal-catalyzed C-S bond insertion could lead to ring-opening reactions, providing access to entirely new molecular skeletons. researchgate.net

Advanced Spectroscopic Characterization Techniques

While standard techniques like ¹H and ¹³C NMR are sufficient for basic structural confirmation, advanced spectroscopic methods are necessary to fully understand the compound's structural dynamics, electronic properties, and intermolecular interactions.

Two-Dimensional NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) could elucidate the preferred conformation and through-space interactions between the benzoyl and thiophene rings. HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of quaternary carbons.

Solid-State NMR (ssNMR): For potential applications in materials science, ssNMR could provide critical insights into the packing and morphology of the compound in the solid state, which governs properties like charge mobility.

Electroabsorption (EA) Spectroscopy: As thiophene-based materials are often explored for optoelectronic applications, EA spectroscopy would be a powerful tool to identify and characterize charge-transfer (CT) states, which are often invisible in standard absorption spectra but are crucial for device performance. nih.gov

Deeper Computational Exploration of Electronic and Photophysical Properties

Computational chemistry offers a powerful, predictive lens through which to explore the intrinsic properties of 2-Benzoyl-5-(1,3-dioxolan-2-YL)thiophene before embarking on extensive experimental work.

Density Functional Theory (DFT): DFT calculations can be employed to determine key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This information is fundamental for predicting its behavior in electronic devices and its reactivity.

Time-Dependent DFT (TD-DFT): TD-DFT simulations are essential for understanding the molecule's photophysical behavior. nih.gov These calculations can predict UV-Visible absorption spectra, identify the nature of electronic transitions (e.g., π-π* or n-π*), and estimate the energies of excited singlet and triplet states. This is particularly relevant given the benzophenone-like moiety, which suggests potential for phosphorescence or use as a photosensitizer. acs.org

| Property | Computational Method | Predicted Value (Hypothetical) | Implication |

| HOMO Energy | DFT/B3LYP/6-31G | -6.2 eV | Electron-donating potential |

| LUMO Energy | DFT/B3LYP/6-31G | -2.5 eV | Electron-accepting potential |

| Lowest Singlet Excitation (S₁) | TD-DFT | 3.4 eV (365 nm) | UV absorption |

| Lowest Triplet Excitation (T₁) | TD-DFT | 2.9 eV | Potential for phosphorescence |

Exploration of its Role in Emerging Material Technologies

The unique combination of an electron-rich thiophene ring and an electron-withdrawing benzoyl group suggests significant potential in materials science, particularly in organic electronics. numberanalytics.comresearchgate.net

Organic Semiconductors: The molecule could serve as a building block for π-conjugated oligomers or polymers for use in Organic Field-Effect Transistors (OFETs). acs.org The dioxolane group could be deprotected to an aldehyde, enabling polymerization through condensation reactions (e.g., with diamines to form poly(azomethine)s).

Organic Photovoltaics (OPVs): As a donor-acceptor type structure, it could be incorporated into small molecule or polymeric donors for bulk heterojunction solar cells. mdpi.com Its absorption profile and energy levels would need to be tuned through derivatization to match suitable acceptor materials.

Photosensitizers and Photoinitiators: The benzoyl moiety is a well-known chromophore capable of intersystem crossing to a triplet state. This property could be harnessed in applications such as photodynamic therapy or as a photoinitiator for polymerization reactions.

Advanced Mechanistic Studies of its Molecular Interactions for Chemical Entity Design

A fundamental understanding of the non-covalent interactions governing the self-assembly and binding of this molecule is crucial for rational design in both materials science and medicinal chemistry.

π-Stacking and Self-Assembly: The planar, aromatic structure of the benzoylthiophene core is conducive to π-π stacking. acs.org Future studies should combine computational modeling of dimer interaction energies with experimental techniques like X-ray crystallography (on suitable derivatives) and concentration-dependent NMR to probe how these molecules arrange in solution and in the solid state. Understanding these interactions is key to controlling charge transport pathways in organic semiconductors. researchgate.net

Host-Guest Chemistry: The molecule's structure could be modified to create macrocycles or other supramolecular architectures. numberanalytics.com Investigating its ability to act as a host for specific guest molecules could lead to applications in sensing or molecular recognition.

Molecular Docking and Biological Screening: Thiophene derivatives are known to possess a wide range of biological activities. nih.govmdpi.com Computational molecular docking studies could be performed against various enzyme active sites (e.g., kinases, cyclooxygenases) to predict potential biological targets. These in silico results could then guide targeted experimental screening to discover new therapeutic applications.

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-Benzoyl-5-(1,3-dioxolan-2-yl)thiophene, and how do reaction parameters affect yield?

- Answer : Two primary approaches are documented:

- Pd-catalyzed cross-coupling : A Sonogashira-type reaction between iodothiophenol derivatives and acetylene precursors can yield substituted benzothiophenes. Optimizing catalyst loading (e.g., Pd(II)) and solvent polarity improves yields up to 87% .

- Cyclization strategies : Thiophene rings can be formed via nucleophilic aromatic substitution or thiol-mediated cyclization, with the dioxolane group introduced via ketal protection of carbonyl intermediates. Temperature control (room temperature to reflux) minimizes side reactions .

- Key considerations : Use anhydrous conditions for moisture-sensitive intermediates and monitor reaction progress via TLC or HPLC.

Q. Which spectroscopic and computational techniques are recommended for structural characterization of this compound?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., benzoyl vs. dioxolane groups). Aromatic protons in thiophene typically appear at δ 6.8–7.5 ppm .

- X-ray crystallography : Single-crystal analysis confirms bond angles and dihedral angles, critical for verifying regioselectivity in substituted thiophenes .

- Computational modeling : DFT calculations (e.g., MP2/6-311G**) validate geometry and thermodynamic properties (e.g., entropy, heat capacity) against experimental data .

Advanced Research Questions

Q. How can researchers address unstable intermediates during the synthesis of this compound?

- Answer :

- Quenching protocols : Pouring reaction mixtures onto ice/water precipitates intermediates, reducing decomposition. Filter under inert atmosphere if intermediates are oxygen-sensitive .

- In situ stabilization : Use coordinating solvents (e.g., 1,4-dioxane) to stabilize reactive species. Additives like molecular sieves can sequester water in ketalization steps .

Q. What strategies resolve discrepancies in biological activity data for benzothiophene derivatives during SAR studies?

- Answer :

- Controlled assays : Standardize cell-based assays (e.g., estrogen receptor modulation) to isolate scaffold-specific effects from off-target interactions. Reference compounds like raloxifene (a benzothiophene-based drug) serve as benchmarks .

- Computational docking : Molecular dynamics simulations predict binding affinities to receptors (e.g., 5-HT1A), identifying steric/electronic clashes caused by substituents like the dioxolane group .

Q. How can regioisomeric byproducts from this compound synthesis be analyzed and minimized?

- Answer :

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to resolve regioisomers. Retention times vary by ~1–2 minutes for meta vs. para derivatives .

- Mechanistic studies : Probe reaction pathways using deuterated solvents (e.g., DMSO-d₆) in kinetic isotope effect experiments to identify rate-determining steps favoring undesired isomers .

- Catalyst tuning : Adjust Pd ligand systems (e.g., from PPh₃ to Xantphos) to enhance selectivity for the 5-substituted thiophene regioisomer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。